molecular formula C24H29N5O B15103284 N-{1-[3-(dimethylamino)propyl]-2-methyl-1H-benzimidazol-5-yl}-2-(1-methyl-1H-indol-3-yl)acetamide

N-{1-[3-(dimethylamino)propyl]-2-methyl-1H-benzimidazol-5-yl}-2-(1-methyl-1H-indol-3-yl)acetamide

Cat. No.: B15103284
M. Wt: 403.5 g/mol
InChI Key: ICRNNZRUUGVUHU-UHFFFAOYSA-N
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Description

N-{1-[3-(Dimethylamino)propyl]-2-methyl-1H-benzimidazol-5-yl}-2-(1-methyl-1H-indol-3-yl)acetamide is a structurally complex organic compound featuring a benzimidazole core fused with an indole moiety. The compound’s molecular formula is C₂₄H₂₉N₅O, with a molecular weight of 403.5 g/mol . Key structural elements include:

  • A 2-methylbenzimidazole ring substituted at the 1-position with a 3-(dimethylamino)propyl chain.
  • An N-methylindole group connected via an acetamide linker.

This compound is synthesized through multi-step reactions involving benzimidazole core formation, alkylation, and coupling with the indole moiety using reagents like carbodiimides or uronium salts . Its applications span organic synthesis (as a ligand or building block), biological research (enzyme inhibition studies), and medicinal chemistry (explored for anticancer and neuropharmacological activity) .

Properties

Molecular Formula

C24H29N5O

Molecular Weight

403.5 g/mol

IUPAC Name

N-[1-[3-(dimethylamino)propyl]-2-methylbenzimidazol-5-yl]-2-(1-methylindol-3-yl)acetamide

InChI

InChI=1S/C24H29N5O/c1-17-25-21-15-19(10-11-23(21)29(17)13-7-12-27(2)3)26-24(30)14-18-16-28(4)22-9-6-5-8-20(18)22/h5-6,8-11,15-16H,7,12-14H2,1-4H3,(H,26,30)

InChI Key

ICRNNZRUUGVUHU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1CCCN(C)C)C=CC(=C2)NC(=O)CC3=CN(C4=CC=CC=C43)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[3-(dimethylamino)propyl]-2-methyl-1H-benzimidazol-5-yl}-2-(1-methyl-1H-indol-3-yl)acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the benzimidazole core, followed by the introduction of the dimethylamino propyl group. The indole moiety is then attached through a series of coupling reactions. Common reagents used in these reactions include acids, bases, and coupling agents such as carbodiimides and uronium salts .

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Industrial methods often employ robust purification techniques such as crystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-{1-[3-(dimethylamino)propyl]-2-methyl-1H-benzimidazol-5-yl}-2-(1-methyl-1H-indol-3-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

N-{1-[3-(dimethylamino)propyl]-2-methyl-1H-benzimidazol-5-yl}-2-(1-methyl-1H-indol-3-yl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{1-[3-(dimethylamino)propyl]-2-methyl-1H-benzimidazol-5-yl}-2-(1-methyl-1H-indol-3-yl)acetamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

Key Observations:

  • The dual aromatic system (benzimidazole + indole) in the target compound enables simultaneous interactions with hydrophobic and polar regions of biological targets, a feature absent in simpler analogs like 1H-benzimidazole or indoleacetic acid .
  • Substituent positioning (e.g., methyl groups on benzimidazole/indole) impacts steric hindrance and binding specificity. For example, the 6-fluoroindole derivative in shows altered activity due to electronegative substitution.

Pharmacological Profile vs. Benzimidazole-Indole Hybrids

A comparative analysis of pharmacological properties reveals the following:

Property Target Compound N-[3-(1H-Benzimidazol-2-yl)propyl]-2-(1H-tetrazol-1-yl)benzamide N-(1,3-Benzodioxol-5-yl)-2-(4-bromo-1H-indol-1-yl)acetamide
Molecular Weight 403.5 g/mol 395.4 g/mol 419.3 g/mol
Enzyme Inhibition (IC₅₀) 0.12 µM (IDO1)* 0.45 µM (IDO1) 1.8 µM (COX-2)
Solubility (LogP) 2.1 3.4 2.9
Thermal Stability Stable up to 200°C Degrades at 150°C Stable up to 180°C

*IDO1: Indoleamine 2,3-dioxygenase-1 (a cancer immunotherapy target).

Key Findings:

  • The target compound exhibits superior enzyme inhibition (lower IC₅₀) compared to analogs, likely due to optimal spatial arrangement of its benzimidazole and indole moieties .
  • Lower LogP than the tetrazole derivative suggests improved aqueous solubility, critical for drug bioavailability.
  • Thermal stability exceeds that of brominated indole derivatives , making it suitable for high-temperature industrial processes.

Mechanism of Action and Target Specificity

Unlike simpler benzimidazoles (e.g., 1H-benzimidazole), which primarily interact with DNA or tubulin , the target compound’s mechanism involves:

  • Dual-target inhibition : Simultaneous binding to IDO1 and serotonin receptors, as suggested by molecular docking studies .
  • Allosteric modulation: The dimethylamino group may stabilize protein conformations inaccessible to non-substituted analogs .

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